molecular formula C10H7ClO4 B15060524 3-(7-Chloro-1,3-benzodioxol-5-yl)prop-2-enoic acid

3-(7-Chloro-1,3-benzodioxol-5-yl)prop-2-enoic acid

Cat. No.: B15060524
M. Wt: 226.61 g/mol
InChI Key: JVQAFDBYQZAWNY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Chloro-1,3-benzodioxol-5-yl)prop-2-enoic acid typically involves the reaction of 7-chloro-1,3-benzodioxole with acrylic acid under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(7-Chloro-1,3-benzodioxol-5-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted benzodioxoles .

Scientific Research Applications

3-(7-Chloro-1,3-benzodioxol-5-yl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, including anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 3-(7-Chloro-1,3-benzodioxol-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of cancer cell growth or modulation of metabolic pathways .

Properties

Molecular Formula

C10H7ClO4

Molecular Weight

226.61 g/mol

IUPAC Name

3-(7-chloro-1,3-benzodioxol-5-yl)prop-2-enoic acid

InChI

InChI=1S/C10H7ClO4/c11-7-3-6(1-2-9(12)13)4-8-10(7)15-5-14-8/h1-4H,5H2,(H,12,13)

InChI Key

JVQAFDBYQZAWNY-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)C=CC(=O)O)Cl

Origin of Product

United States

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